

Z-160: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: Z-160

Cat. No.: B1679991

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Introduction

Z-160, also known as NMED-160, is a potent and selective small molecule inhibitor of voltage-gated calcium channels, specifically targeting N-type (CaV2.2) and T-type (CaV3) channels.[1][2] These channels play crucial roles in neuronal signaling, including neurotransmitter release and neuronal excitability.[3][4] As a result, **Z-160** is a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of these channels, particularly in the context of neuroscience and pain research. This document provides detailed application notes and protocols for the use of **Z-160** in a cell culture setting.

Mechanism of Action

Z-160 exerts its effects by physically blocking the pore of N-type and T-type calcium channels, thereby preventing the influx of calcium ions (Ca²⁺) into the cell upon membrane depolarization.[3][4] The block of N-type channels by **Z-160** has been shown to be use-dependent, meaning its inhibitory activity increases with more frequent channel activation, making it particularly effective at targeting hyperactive neurons.[1][2]

The inhibition of CaV2.2 and CaV3 channels by **Z-160** can modulate a variety of downstream signaling pathways and cellular processes, including:

- **Neurotransmitter Release:** N-type calcium channels are critical for the fusion of synaptic vesicles and the release of neurotransmitters at presynaptic terminals. By blocking these channels, **Z-160** can inhibit the release of neurotransmitters such as glutamate and substance P.^{[3][4]}
- **Neuronal Excitability:** T-type calcium channels contribute to setting the resting membrane potential and are involved in generating low-threshold calcium spikes, which can lead to burst firing of neurons. Inhibition of these channels by **Z-160** can reduce neuronal excitability.
- **Calcium-Dependent Signaling:** Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular functions, including gene expression, enzyme activation, and apoptosis. By attenuating Ca^{2+} influx, **Z-160** can impact these downstream signaling cascades.

Data Presentation

The following tables summarize the quantitative data for **Z-160** and related compounds from various in vitro assays.

Compound	Assay Type	Cell Line/System	IC ₅₀	Reference
Z-160 (NMED-160)	Electrophysiology (Patch Clamp)	HEK cells expressing CaV2.2	120 nM (at 0.03 Hz)	[1]
50 nM (at 0.2 Hz) [1]				
Compound 5	Electrophysiology (Patch Clamp)	Not Specified	10-150 nM	
Compound 21	Electrophysiology (Patch Clamp)	Not Specified	10-150 nM	[5]
MONIRO-1	Electrophysiology (Patch Clamp)	HEK293T cells expressing CaV2.2	34 μ M	[6]
Electrophysiology (Patch Clamp)	HEK293T cells expressing CaV3.2	1.7 μ M	[6][7]	
Compound 7a	Fluorescence Calcium Influx	SH-SY5Y neuroblastoma cells	23.1 \pm 1.5% inhibition at 100 μ M	[8]
Compound 8a	Fluorescence Calcium Influx	SH-SY5Y neuroblastoma cells	20.3 \pm 4.0% inhibition at 100 μ M	[8]
Compound 8b	Fluorescence Calcium Influx	SH-SY5Y neuroblastoma cells	24.4 \pm 1.5% inhibition at 100 μ M	[8]

Note: Data for compounds other than **Z-160** are provided for comparative purposes as they share a similar chemical scaffold or mechanism of action.

Experimental Protocols

Preparation of Z-160 Stock Solution

Materials:

- **Z-160** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of **Z-160** powder. The molecular weight of **Z-160** is 460.6 g/mol .
- In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of **Z-160** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration.
- Vortex the solution until the **Z-160** is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as in the experimental conditions.

Protocol for In Vitro Calcium Influx Assay

This protocol is a general guideline for measuring changes in intracellular calcium using a fluorescent indicator in a plate-based format.

Materials:

- HEK293 cells stably expressing CaV2.2 or SH-SY5Y neuroblastoma cells[8][9]

- 96-well black-walled, clear-bottom cell culture plates
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **Z-160** stock solution
- Depolarizing agent (e.g., high concentration of potassium chloride, KCl)
- Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)[9]

Procedure:

- Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Aspirate the culture medium from the wells and wash once with HBSS.
 - Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
- Compound Incubation:
 - Prepare serial dilutions of **Z-160** in HBSS.
 - After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.
 - Add the different concentrations of **Z-160** (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Measurement of Calcium Influx:

- Place the plate in the fluorescence microplate reader.
- Establish a baseline fluorescence reading for a few seconds.
- Add the depolarizing agent (e.g., a high concentration of KCl to a final concentration of 50-90 mM) to all wells simultaneously using the instrument's injection system.
- Immediately begin kinetic measurement of fluorescence intensity for several minutes.
- Data Analysis:
 - The increase in fluorescence upon depolarization corresponds to calcium influx.
 - Calculate the percentage of inhibition for each concentration of **Z-160** relative to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of **Z-160** to determine the IC_{50} value.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview for recording voltage-gated calcium currents.

Materials:

- HEK293 cells expressing the calcium channel of interest or primary neurons (e.g., dorsal root ganglion neurons)[9]
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- External and internal recording solutions
- **Z-160** stock solution

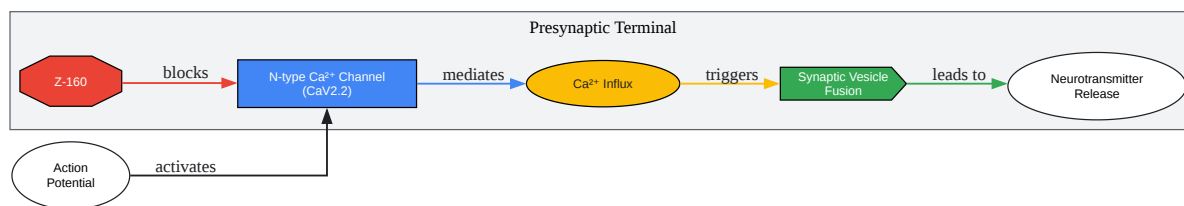
Procedure:

- Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.

- Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Using the micromanipulator, approach a single cell with the patch pipette and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential where the channels of interest are available for opening (e.g., -80 mV to -110 mV).[\[9\]](#)
 - Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit calcium currents.
- Compound Application:
 - After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of **Z-160**.
 - To assess use-dependence, apply trains of depolarizing pulses and measure the inhibition at the first and last pulse of the train.[\[9\]](#)
- Data Analysis:
 - Measure the peak amplitude of the calcium currents before and after the application of **Z-160**.
 - Calculate the percentage of inhibition.
 - Construct a dose-response curve to determine the IC₅₀.

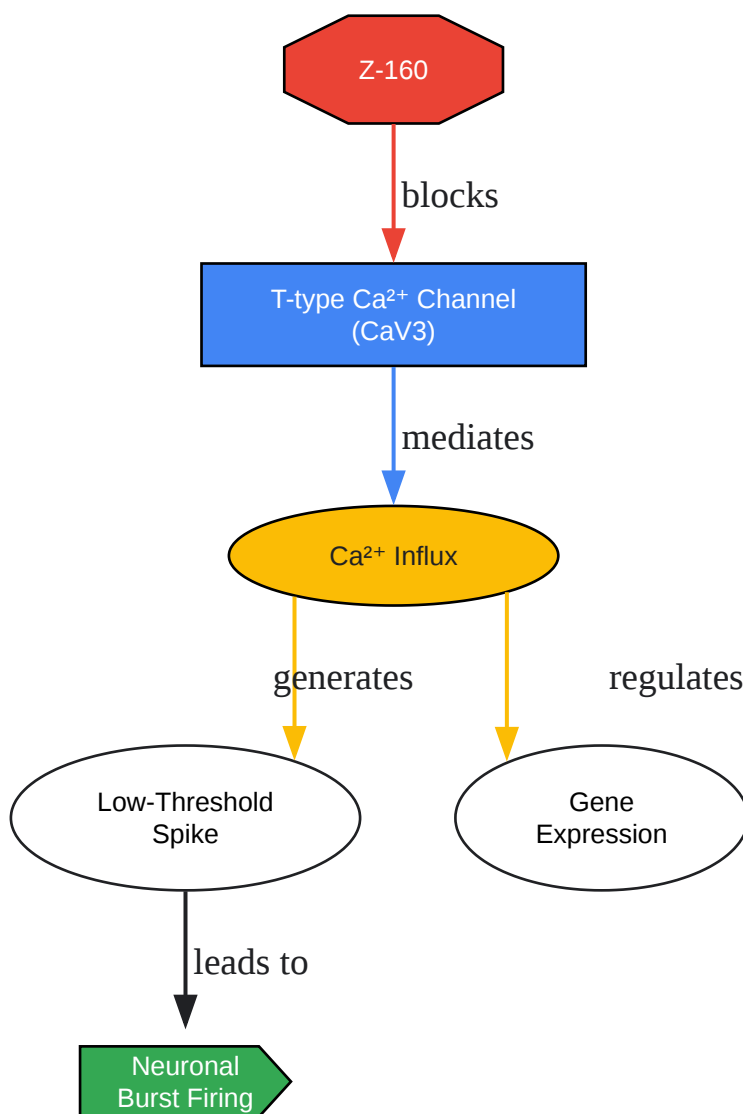
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Signaling Pathways



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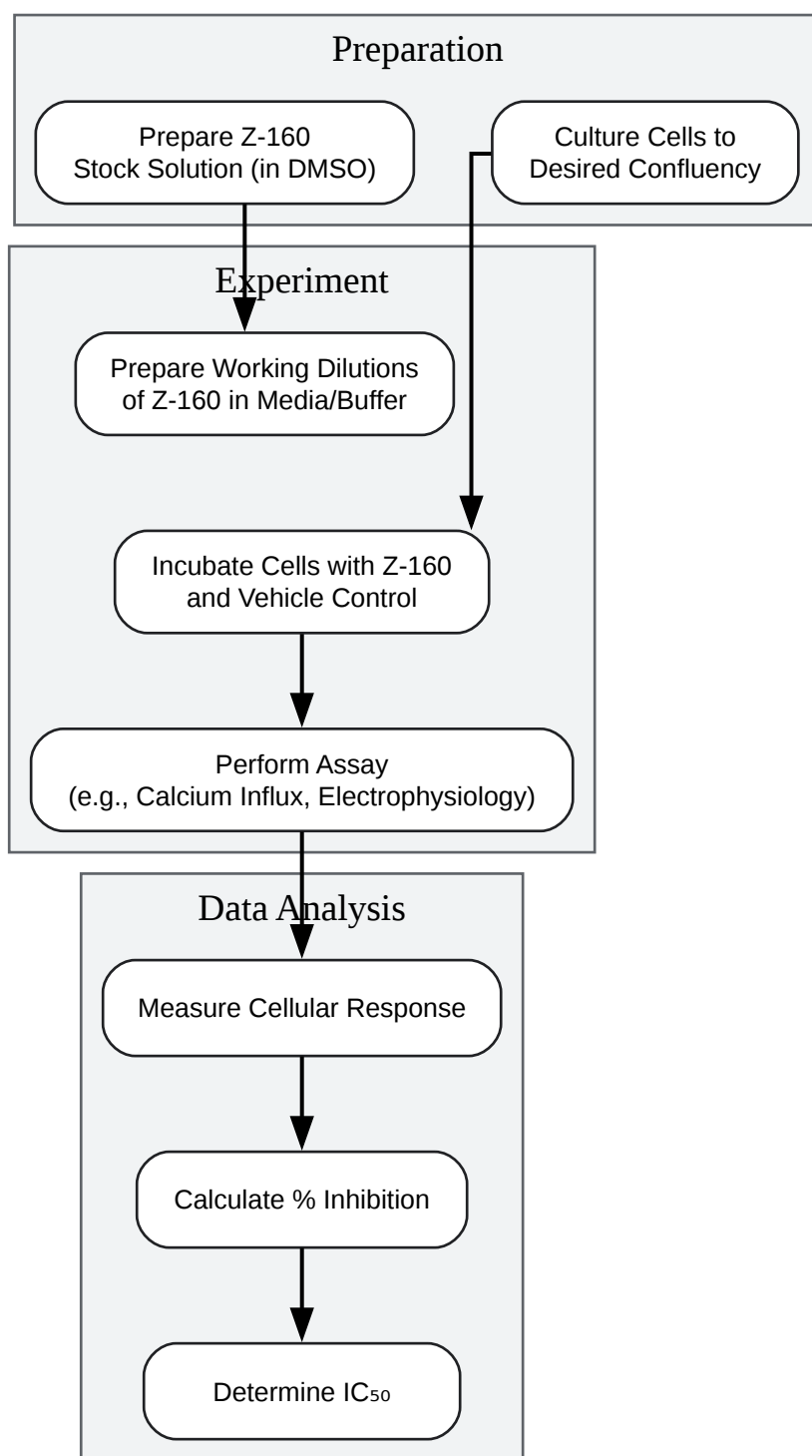
Caption: N-type calcium channel signaling pathway and the inhibitory action of **Z-160**.



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Caption: T-type calcium channel signaling pathway and the inhibitory action of **Z-160**.

Experimental Workflow



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Caption: General experimental workflow for using **Z-160** in cell culture-based assays.

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